The substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. These compounds have shown both gastric antisecretory and cytoprotective properties in preclinical studies, indicating their potential as therapeutic agents for the treatment of ulcers. One such compound, SCH 28080, has been selected for further development and clinical evaluation, highlighting the therapeutic promise of this class of molecules1.
While the specific compound "2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid" has not been directly linked to cardiotonic activity, related arylimidazopyridines have been discovered to possess both inotropic and vasodilator activities. These activities are beneficial in the management of heart failure, suggesting that structural analogs of imidazo[1,2-a]pyridines could potentially be developed as cardiotonic drugs2.
A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, have been designed and prepared for testing as antirhinovirus agents. These compounds have shown promise in the treatment of human rhinovirus, the causative agent of the common cold, indicating the potential for imidazo[1,2-a]pyridines to be developed as antiviral drugs5.
A group of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids, which includes the compound , has been synthesized and tested for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These studies aim to compare the results with those obtained from similar compounds, suggesting potential applications in the treatment of inflammatory conditions6.
The synthesis of imidazo[1,2-a]pyridines has been explored through various synthetic routes, which is crucial for the development of new therapeutic agents. The biological activity of these compounds, particularly as antiulcer agents, has been a focus of research, with several new imidazo[1,2-a]pyridines substituted at the 3-position showing good cytoprotective properties8.
Some imidazo[1,2-a]pyridines have been synthesized and evaluated for their affinity for central and mitochondrial benzodiazepine receptors. Although the specific compound "2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid" was not evaluated, related compounds have shown selective binding to peripheral-type receptors, indicating potential applications in neuropsychiatric disorders9.
The synthesis of 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity through controlled reaction conditions .
The molecular structure of 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid can be summarized as follows:
The chemical reactions involving 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid include:
These reactions are crucial for modifying the compound's properties for various applications in medicinal chemistry .
The mechanism of action for 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid primarily involves its interaction with biological targets such as enzymes or receptors:
The precise molecular interactions depend on structural features that dictate binding affinity and specificity .
The physical and chemical properties of 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid are essential for understanding its behavior in biological systems:
These properties suggest that while it is relatively stable under standard conditions, further studies are needed to understand its thermal stability and reactivity under various environmental conditions .
The applications of 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid span several fields:
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic acid features a complex molecular architecture that integrates several pharmacophoric elements critical for drug-receptor interactions. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.32 g/mol [1] [4]. The structure comprises three key domains: (1) a 6-methyl-substituted imidazo[1,2-a]pyridine core that facilitates π-stacking and hydrophobic interactions, (2) a 4-(ethoxycarbonyl)phenyl moiety at the 2-position providing steric bulk and hydrogen-bonding capacity via the ester carbonyl, and (3) an acetic acid side chain at the 3-position that enhances water solubility and enables salt formation [3] [6]. The presence of both lipophilic (aromatic rings) and polar (carboxylic acid, ester) groups creates balanced amphiphilic properties, as evidenced by its predicted partition coefficient (log P = 2.96) [3] [9].
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 280.32 g/mol | Optimal for cell membrane permeability |
Topological Polar Surface Area | 54.6 Ų | Moderate passive diffusion potential |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Hydrogen Bond Donors | 1 | Enables salt formation |
Rotatable Bonds | 3 | Conformational flexibility for target fitting |
Predicted log P | 2.96 | Balanced lipophilicity/hydrophilicity |
Data compiled from computational chemistry analyses [3] [9]
The carboxylic acid group (pKa ≈ 2.87) promotes ionization at physiological pH, enhancing aqueous solubility for biological testing, while the ethyl ester moiety serves as a prodrug feature or synthetic handle for further derivatization [9]. This strategic molecular design enables the compound to navigate biological barriers while maintaining structural complementarity with therapeutic targets, particularly those recognizing the imidazo[1,2-a]pyridine pharmacophore.
This compound serves as a pivotal synthetic intermediate in the production pathway of zolpidem metabolites, particularly those bearing carboxylic acid functionalities. Zolpidem (N,N,6-trimethyl-2-p-tolylimidazo[1,2-a]pyridine-3-acetamide) undergoes hepatic metabolism primarily via oxidation and hydrolysis, generating pharmacologically relevant metabolites that require reference standards for analytical quantification and toxicological studies [1] [4] [8]. The ethyl ester group in 2-[4-(ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic acid undergoes selective enzymatic or chemical hydrolysis to yield pharmacologically active metabolites, including zolpidic acid (6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid) [7] [8].
The synthesis route established by Klupsch et al. utilizes this compound as a precursor for generating radiolabeled and stable-isotope labeled metabolites essential for pharmacokinetic studies [1] [4]. Its structural similarity to zolpidem metabolites allows its application as an analytical reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for quantifying metabolite concentrations in biological matrices [8] [9]. Impurity profiling studies further demonstrate its utility in identifying process-related impurities during zolpidem manufacturing, where it is designated as "Zolpidem Related Compound 5" in pharmacopeial monographs [9].
Table 2: Synthetic and Analytical Applications
Application Context | Function | Technical Relevance |
---|---|---|
Metabolic Pathway Studies | Precursor for zolpidem acid metabolites | Enables radiolabeled tracer synthesis |
Pharmaceutical Quality Control | Reference standard for impurity quantification | HPLC calibration (λ = 254 nm) |
Bioanalytical Method Validation | Mass spectrometry internal standard | Deuterium labeling sites available |
Structure-Activity Studies | Scaffold for carboxylic acid derivatives | Enables amide/ester analog generation |
Documented in pharmacological and synthetic chemistry literature [1] [6] [8]
Storage and handling protocols specify maintaining the compound at -20°C under anhydrous conditions to preserve the integrity of the acid and ester functionalities, with shipping permitted at ambient temperature due to its moderate stability [4] [9]. These properties facilitate its global distribution as a critical building block in both academic and industrial pharmaceutical research.
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities. This structural class demonstrates intrinsic binding affinity for central nervous system (CNS) targets, particularly GABAₐ receptors where zolpidem derivatives act as selective α₁-subunit agonists [5] [8]. The 6-methyl substituent enhances lipophilicity, promoting blood-brain barrier penetration as predicted by computational models (brain-blood partition coefficient = 0.87) [3] [5]. Beyond sedative-hypnotic applications, imidazo[1,2-a]pyridine derivatives exhibit documented activity against pathological conditions including hypoxic injuries, inflammatory diseases, and hyperproliferative disorders [5].
Structure-activity relationship (SAR) studies reveal that modifications at the 2- and 3-positions profoundly modulate target selectivity. The acetic acid side chain at position 3 enables zwitterion formation in derivatives bearing basic amine groups, enhancing solubility for parenteral formulations [5] [9]. Computational ADMET profiling indicates high gastrointestinal absorption (>90% predicted) with moderate plasma protein binding (≈87%), making this chemotype suitable for oral administration [3]. The compound's cytochrome P450 inhibition profile (CYP1A2, CYP2C19, and CYP2C9 inhibitor) further suggests utility in drug-drug interaction studies [3].
Table 3: Biological Activity Profile of Imidazo[1,2-a]pyridine Derivatives
Therapeutic Area | Biological Targets | Structural Requirements |
---|---|---|
Sedative-Hypnotic Agents | GABAₐ receptor benzodiazepine site | 2-Aryl substitution; 3-acetamide/acid |
Anticancer Agents | Protein kinases, tubulin polymerization | 6,8-Disubstitution; 3-aminomethyl chains |
Anti-inflammatory Compounds | Interleukin signaling pathways | 6-Carboxamide derivatives; 3-ether links |
Hypoxia-Ischemia Protection | Mitochondrial permeability transition pore | 6-Electron-donating groups; 3-acids |
Derived from patent literature and structure-activity databases [5] [9]
Recent patent applications highlight novel derivatives targeting neuroprotection in ischemic stroke and oncology applications, demonstrating the continued relevance of this chemotype in drug discovery [5]. The acetic acid functionality specifically enables peptide conjugation strategies for antibody-drug conjugates (ADCs) and prodrug development, expanding therapeutic applications beyond traditional small molecule indications. This versatility underscores why 2-[4-(ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic acid remains a structurally strategic compound in medicinal chemistry research programs worldwide.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9